4-(Quinolin-5-yl)thiazol-2-amine
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Overview
Description
4-(Quinolin-5-yl)thiazol-2-amine is a heterocyclic compound that combines the structural features of quinoline and thiazole. Quinoline is a nitrogen-containing aromatic compound, while thiazole is a sulfur and nitrogen-containing heterocycle. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-5-yl)thiazol-2-amine typically involves the cyclization of quinoline derivatives with thioamide compounds. One common method is the reaction of 2-chloroquinoline with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline or thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Quinolin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anticancer or antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and mepacrine, which are known for their antimalarial properties.
Thiazole derivatives: Such as thiamine (Vitamin B1) and ritonavir, which have various biological activities.
Uniqueness
4-(Quinolin-5-yl)thiazol-2-amine is unique due to its combined quinoline and thiazole structure, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H9N3S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-quinolin-5-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-1-5-10-8(9)4-2-6-14-10/h1-7H,(H2,13,15) |
InChI Key |
KLTSHYMIAPSLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=CSC(=N3)N |
Origin of Product |
United States |
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